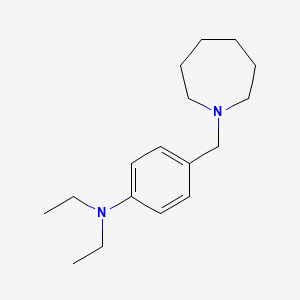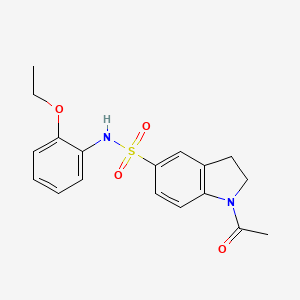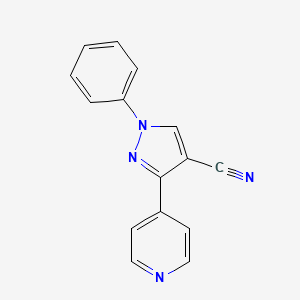![molecular formula C18H23NO B5704730 N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5704730.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide, also known as CYM5442, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acrylamide derivatives and has been shown to have a wide range of biochemical and physiological effects.
作用機序
The exact mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide is not fully understood. However, it has been suggested that this compound acts by modulating the activity of certain ion channels and receptors in the body. For example, N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide has been shown to activate the TRPA1 ion channel, which is involved in pain perception. It has also been shown to inhibit the activity of the P2X7 receptor, which is involved in inflammation.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide has been shown to have a wide range of biochemical and physiological effects. Some of the effects that have been observed include:
1. Analgesic effects: N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide has been shown to have analgesic effects in animal models of pain.
2. Neuroprotective effects: N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
3. Anti-cancer effects: N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide has been shown to have anti-cancer effects in vitro and in vivo.
実験室実験の利点と制限
One of the advantages of using N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide in lab experiments is that it has been extensively studied and its effects are well documented. This makes it a valuable tool for researchers who are interested in studying its effects on various biological systems. However, one of the limitations of using N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
将来の方向性
There are several future directions that could be explored in the study of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide. Some of these include:
1. Further studies on the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide: Although the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide is not fully understood, further studies could help to elucidate its effects on ion channels and receptors in the body.
2. Development of new pain medications: N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide has been shown to have analgesic effects in animal models of pain. Further studies could help to develop new pain medications based on the structure of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide.
3. Development of new cancer treatments: N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide has been shown to have anti-cancer effects in vitro and in vivo. Further studies could help to develop new cancer treatments based on the structure of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide.
Conclusion:
In conclusion, N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers. Further studies could help to elucidate its mechanism of action and develop new treatments for pain and cancer based on its structure.
合成法
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide involves the reaction between 1-cyclohexene-1-carboxylic acid and 4-methylphenylamine. The resulting product is then treated with acryloyl chloride to obtain N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide. The purity of the compound can be increased by using column chromatography.
科学的研究の応用
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers. Some of the areas where N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide has been used include:
1. Pain research: N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide has been shown to have analgesic effects in animal models. It has been suggested that this compound may be useful in the development of new pain medications.
2. Neuroprotection: N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. It has been suggested that this compound may be useful in the development of new treatments for these conditions.
3. Cancer research: N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide has been shown to have anti-cancer effects in vitro and in vivo. It has been suggested that this compound may be useful in the development of new cancer treatments.
特性
IUPAC Name |
(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15-7-9-17(10-8-15)11-12-18(20)19-14-13-16-5-3-2-4-6-16/h5,7-12H,2-4,6,13-14H2,1H3,(H,19,20)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKKBZOQEHRHPQ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-methylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5704668.png)

![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5704686.png)
![5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5704693.png)
![2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5704702.png)



![9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5704729.png)
![2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5704733.png)


![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5704746.png)
